Atrasentan - 173937-91-2

Atrasentan

Catalog Number: EVT-260586
CAS Number: 173937-91-2
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atrasentan is a potent and selective antagonist of the endothelin A receptor (ETA). [, ] Endothelins are a family of peptides with potent vasoconstrictor properties. They exert their effects by binding to two main receptor subtypes, ETA and endothelin B (ETB). [] Atrasentan exhibits a high binding affinity for ETA receptors, effectively blocking the binding and downstream signaling of endothelin-1. [] This selectivity for ETA over ETB receptors is a key characteristic of Atrasentan. [, ]

Future Directions
  • Personalized medicine: The SONAR trial identified a link between specific genetic polymorphisms and Atrasentan plasma exposure, influencing its long-term efficacy and safety. [] This discovery highlights the potential for personalized medicine approaches, where genetic testing could identify individuals more likely to benefit from Atrasentan treatment with a favorable safety profile. Future research should focus on validating these findings and developing genetic testing strategies to guide Atrasentan prescription, optimizing its therapeutic benefits while minimizing risks.

  • Combination therapies: While Atrasentan has shown promise as a single agent in various disease models, exploring its potential in combination with other established therapies is a promising avenue for future research. For example, combining Atrasentan with SGLT2 inhibitors in DKD could provide additive or synergistic effects in reducing albuminuria, blood pressure, and mesangial matrix expansion, leading to better disease management. [] Similarly, combining Atrasentan with other anticancer agents may enhance its efficacy in targeting specific tumor types or overcoming drug resistance.

  • Understanding the complex interplay of endothelin receptors: While Atrasentan is a selective ETA receptor antagonist, the endothelin system is complex with potential interplay between ETA and ETB receptors in various physiological and pathological conditions. [, ] Future research should delve into the specific roles and interactions of these receptors in different disease contexts. Understanding these complexities could lead to the development of more targeted and effective endothelin receptor modulators, potentially improving therapeutic outcomes for a range of diseases.

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, exhibiting affinity for both endothelin-A (ETA) and endothelin-B (ETB) receptors. [] It is clinically used for treating pulmonary arterial hypertension.

Relevance: While both atrasentan and bosentan act as endothelin receptor antagonists, they differ in their receptor selectivity. Atrasentan demonstrates a higher selectivity for ETA receptors, whereas bosentan acts as a dual antagonist. This difference in selectivity profiles may lead to variations in their pharmacological effects and clinical applications. For instance, the higher ETA selectivity of atrasentan has been investigated for potential benefits in treating diabetic nephropathy with a lower risk of fluid retention compared to dual antagonists. []

Endothelin-1

Compound Description: Endothelin-1 (ET-1) is an endogenous peptide and the most potent vasoconstrictor known. [] It exerts its effects by binding to ETA and ETB receptors.

Relevance: ET-1 is the primary endogenous ligand for the receptor that atrasentan targets. Atrasentan acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and inhibiting its downstream effects. Understanding the interplay between ET-1 and atrasentan is crucial for understanding the therapeutic benefits of atrasentan in conditions where ET-1 signaling is dysregulated. []

YM598

Compound Description: YM598 is a selective endothelin-A receptor antagonist that displays high selectivity for ETA receptors over ETB receptors. []

Relevance: Similar to atrasentan, YM598 exhibits selectivity for ETA receptors, making it a potentially valuable tool in dissecting the specific roles of ETA receptors in various physiological and pathological processes. YM598 has shown promising preclinical results as a potential therapeutic agent for conditions like hypertension. []

Rifampin

Compound Description: Rifampin is an antibiotic primarily used to treat tuberculosis. It is also known to induce cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. []

Relevance: Research indicates that rifampin can impact the pharmacokinetics of atrasentan. It is thought to act as both an inhibitor of organic anion transporting polypeptide-mediated hepatic uptake of atrasentan and an inducer of its metabolism. [] This interaction highlights the importance of considering potential drug-drug interactions when co-administering atrasentan with rifampin.

Avosentan

Compound Description: Avosentan is a selective endothelin-A receptor antagonist. []

Source and Classification

Atrasentan was developed as part of research into endothelin receptor antagonists. It is known chemically as (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. The compound's IUPAC name reflects its structural complexity and the specific stereochemistry that contributes to its biological activity. Atrasentan's primary classification is as a pharmacological agent targeting the endothelin-A receptor, which plays a significant role in vascular biology and pathology .

Synthesis Analysis

The synthesis of atrasentan has been achieved through various methods involving complex organic reactions. One notable approach includes the use of chiral auxiliary mediated acylation, aldol reactions, and hetero Diels-Alder reactions.

  1. Chiral Auxiliary Mediated Acylation: This method involves using a chiral auxiliary to control the stereochemistry of the resulting product.
  2. Aldol Reaction: A classic reaction used to form carbon-carbon bonds, crucial for building the pyrrolidine core.
  3. Hetero Diels-Alder Reaction: This cycloaddition reaction is employed to construct the bicyclic structure present in atrasentan.

An example of the synthetic pathway includes:

  • Starting with a nitromethane addition to an appropriate substrate under optimized conditions.
  • Subsequent hydrogenation to yield an imine intermediate.
  • Reduction using sodium cyanoborohydride to obtain the desired pyrrolidine derivative .

The final steps typically involve alkylation and saponification processes to obtain atrasentan in acceptable yields and enantioselectivity .

Molecular Structure Analysis

The molecular structure of atrasentan is characterized by several key features:

  • Molecular Formula: C29H38N2O6
  • Molar Mass: 510.631 g/mol

Atrasentan contains a pyrrolidine ring substituted with various functional groups that enhance its biological activity. The presence of a benzodioxole moiety contributes to its affinity for the endothelin-A receptor. The stereochemistry at specific chiral centers (2R, 3R, 4S) is critical for its pharmacological efficacy .

Chemical Reactions Analysis

Atrasentan participates in various chemical reactions primarily related to its synthesis and modification:

  • Hydrogenation Reactions: Used for reducing nitro groups or unsaturated bonds.
  • Acylation: Involves adding acyl groups to amines or alcohols to form amides or esters.
  • Saponification: Hydrolysis of esters to yield carboxylic acids.

These reactions are crucial for modifying functional groups in atrasentan's structure to enhance its pharmacological properties or alter its solubility characteristics .

Mechanism of Action

Atrasentan acts as a selective antagonist for the endothelin-A receptor, which mediates various physiological responses including vasoconstriction and cellular proliferation. By inhibiting this receptor:

  • It reduces vascular resistance and promotes vasodilation.
  • It inhibits cell proliferation associated with pathological conditions such as cancer and fibrosis.

The blockade of endothelin-A signaling pathways leads to decreased angiogenesis (formation of new blood vessels), which is particularly beneficial in cancer therapy . Clinical studies have shown that atrasentan can effectively reduce urinary albumin levels in diabetic kidney disease patients, indicating its role in renal protection .

Physical and Chemical Properties Analysis

Atrasentan exhibits several notable physical and chemical properties:

  • Solubility: It has variable solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound's stability can be influenced by pH and temperature conditions during storage and formulation.

The compound can form various salt forms (e.g., mandelate salts), which improve its handling characteristics compared to its hydrochloride counterparts. These salts exhibit better crystallinity and reduced corrosivity during formulation processes .

Applications

Atrasentan has potential applications across several medical fields:

  • Cancer Treatment: Investigated for use in non-small cell lung cancer and other malignancies due to its anti-proliferative effects.
  • Diabetic Kidney Disease: Shown promise in reducing proteinuria and protecting renal function in clinical trials.
  • Pulmonary Hypertension: Although primarily focused on endothelin-A antagonism, it may have implications for treating conditions related to vascular dysfunction.

Clinical trials have demonstrated mixed results; while it has shown efficacy in some conditions like diabetic kidney disease, it failed to meet endpoints in prostate cancer trials .

Properties

CAS Number

173937-91-2

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

(11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.